

A Technical Guide to Pseudoisocyanine Iodide: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Pseudoisocyanine iodide	
Cat. No.:	B122728	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Pseudoisocyanine iodide** (PIC), a versatile cyanine dye with significant applications in various scientific fields, including as a photographic sensitizer and a fluorescent probe in biological systems. This document details its molecular structure, physicochemical properties, and relevant experimental methodologies.

Molecular Structure and Chemical Formula

Pseudoisocyanine iodide, also known as 1,1'-Diethyl-2,2'-cyanine iodide, is a cationic cyanine dye.[1][2] Its structure consists of two quinoline rings linked by a methine bridge, with ethyl groups attached to the nitrogen atoms. The positive charge is delocalized across the conjugated system of the two quinoline rings and the methine bridge. The iodide ion acts as the counter-ion.

The chemical formula for **Pseudoisocyanine iodide** is C23H23IN2.[2][3]

Synonyms: 1,1'-Diethyl-2,2'-cyanine iodide, Decynium 22, Diethylcyanine iodide, Pseudocyanine iodide.[1][2]

Physicochemical and Spectroscopic Data

The key properties of **Pseudoisocyanine iodide** are summarized in the table below. These properties are crucial for its application in various experimental settings.

Property	Value	Reference
Molecular Formula	C23H23IN2	[2][3]
Molecular Weight	454.35 g/mol	[2][3]
CAS Number	977-96-8	[1][2]
Appearance	Powder or crystals	[2]
Melting Point	273 °C (decomposes)	[2]
Maximum Absorption (λmax)	524 nm (in ethanol)	[2]
Molar Extinction Coefficient (ε)	≥25,000 at 487-495 nm (in ethanol)	[2]
SMILES String	[I-].CCN1\C(C=Cc2cccc12)=C \c3ccc4cccc4[n+]3CC	[2]
InChI Key	GMYRVMSXMHEDTL- UHFFFAOYSA-M	[2]

Experimental Protocols

Pseudoisocyanine iodide is widely studied for its aggregation properties, particularly the formation of J-aggregates, which exhibit a sharp, red-shifted absorption band. Below are generalized protocols for preparing and characterizing PIC solutions and J-aggregates.

Preparation of Pseudoisocyanine Iodide Solutions

Objective: To prepare a stock solution of monomeric **Pseudoisocyanine iodide**.

Materials:

- Pseudoisocyanine iodide (CAS: 977-96-8)[4]
- Spectroscopy-grade solvent (e.g., ethanol, methanol, or molecular biology-grade water)[4]

- · Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the desired amount of Pseudoisocyanine iodide powder in a clean, dry vial.
- Add the appropriate volume of the chosen solvent to achieve the target concentration. For example, for a 1 mM stock solution, dissolve 4.54 mg of PIC in 10 mL of solvent.
- Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution.
- Store the stock solution in a dark, cool place to prevent photodegradation.

Induction of J-Aggregation

Objective: To induce the formation of J-aggregates from a monomeric PIC solution.

Materials:

- Pseudoisocyanine iodide stock solution
- Salt solution (e.g., potassium iodide (KI) or sodium chloride (NaCl))[4][5]
- Buffer solution (if pH control is required)
- UV-Vis Spectrophotometer

Procedure:

- Dilute the PIC stock solution to the desired working concentration in the chosen solvent or buffer.
- To induce aggregation, add a small volume of a concentrated salt solution to the PIC solution. The final salt concentration required will vary depending on the solvent and PIC concentration and should be determined empirically.

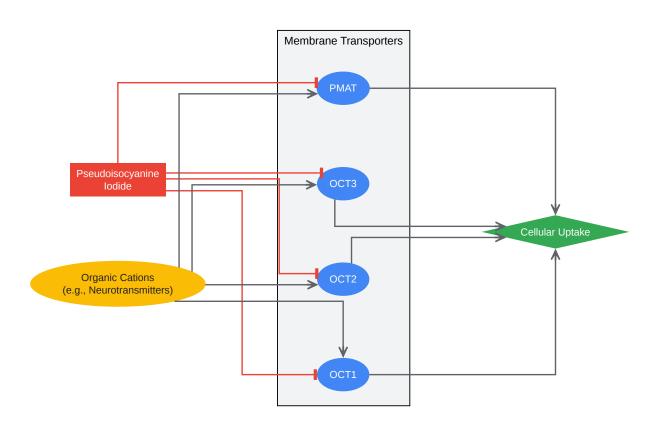
- Allow the solution to incubate at a controlled temperature. The formation of J-aggregates can be monitored over time by observing the appearance of a new, sharp absorption band at a longer wavelength (typically around 570-580 nm).[6]
- Acquire the UV-Vis absorption spectrum of the solution to confirm the formation of Jaggregates.

Spectroscopic Characterization

Objective: To characterize the optical properties of **Pseudoisocyanine iodide** monomers and J-aggregates.

Instrumentation:

- UV-Vis Spectrophotometer
- Fluorometer
- Circular Dichroism (CD) Spectrometer


Procedure:

- Absorbance Spectroscopy: Measure the absorbance spectrum of the PIC solution from approximately 300 nm to 800 nm to identify the characteristic absorption bands of the monomer (around 480-530 nm) and the J-aggregate (the "J-band").[4]
- Fluorescence Spectroscopy:
 - For monomeric PIC, excite the sample at its absorption maximum (around 523 nm) and collect the emission spectrum.[4]
 - For J-aggregates, excite the sample at the J-band absorption maximum and collect the emission spectrum, which is expected to be red-shifted compared to the monomer emission.[4]
- Circular Dichroism Spectroscopy: For chiral J-aggregates, particularly those formed on a chiral template like DNA, measure the CD spectrum from 200 nm to 700 nm to observe any induced chirality in the aggregate structure.[4]

Biological Activity and Signaling Pathway

Pseudoisocyanine iodide is a known inhibitor of several organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT).[1] These transporters play a crucial role in the disposition of various endogenous amines and xenobiotics. The inhibitory action of PIC on these transporters can modulate neurotransmitter levels and the pharmacokinetics of certain drugs, which is relevant for its potential antidepressant activity.[1]

Click to download full resolution via product page

Figure 1. Inhibition of organic cation transporters by **Pseudoisocyanine iodide**.

This diagram illustrates that **Pseudoisocyanine iodide** blocks the function of organic cation transporters (OCT1, OCT2, OCT3) and the plasma membrane monoamine transporter (PMAT). These transporters are responsible for the cellular uptake of organic cations, including various

neurotransmitters. By inhibiting these transporters, **Pseudoisocyanine iodide** can alter the extracellular concentrations of these signaling molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,1 -Diethyl-2,2 -cyanine iodide 97 977-96-8 [sigmaaldrich.com]
- 3. 1,1'-Diethyl-2,2'-cyanine iodide | C23H23IN2 | CID 5484462 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural and optical variation of pseudoisocyanine aggregates nucleated on DNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Technical Guide to Pseudoisocyanine Iodide: Molecular Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122728#pseudoisocyanine-iodide-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com